molecular formula C13H10INO B1392276 4-(4-Iodobenzoyl)-2-methylpyridine CAS No. 1187169-63-6

4-(4-Iodobenzoyl)-2-methylpyridine

Cat. No.: B1392276
CAS No.: 1187169-63-6
M. Wt: 323.13 g/mol
InChI Key: HWPJATZUQHEQSQ-UHFFFAOYSA-N
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Description

4-(4-Iodobenzoyl)-2-methylpyridine is a heterocyclic compound featuring a 2-methylpyridine core substituted at the 4-position with a 4-iodobenzoyl group. This structure combines the electron-rich pyridine ring with the electron-withdrawing iodobenzoyl moiety, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

(4-iodophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJATZUQHEQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodobenzoyl)-2-methylpyridine typically involves the reaction of 4-iodobenzoyl chloride with 2-methylpyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2.2. Reactivity with Halogens

The presence of iodine in the structure allows for specific reactions with halogens:

  • Formation of Charge-Transfer Complexes : Similar to reactions observed with other pyridine derivatives, 4-(4-Iodobenzoyl)-2-methylpyridine can form charge-transfer complexes when reacted with halogens like iodine monochloride (ICl) or iodine bromide (IBr). These reactions typically yield colored complexes that can be characterized by NMR and X-ray crystallography .

2.3. Nucleophilic Dearomatization

Recent studies have demonstrated that this compound can participate in nucleophilic dearomatization reactions. In these reactions, the pyridine ring is activated through metal catalysis (e.g., copper-catalyzed processes), allowing for selective functionalization at the C-4 position . This process is significant for synthesizing more complex molecular architectures.

3.1. Reaction Mechanisms

The mechanisms underlying the reactions of this compound often involve:

  • Coordination to Metal Catalysts : In palladium-catalyzed cross-coupling reactions, the iodobenzoyl group facilitates the formation of a metal complex that enhances reactivity.

  • Nucleophilic Attack : The carbonyl carbon in the benzoyl group is susceptible to nucleophilic attack, leading to various substitution products depending on the nucleophile used.

3.2. Characterization Techniques

The products formed from reactions involving this compound are typically characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique provides insights into the molecular structure and environment of hydrogen atoms within the compound.

  • X-ray Crystallography : Used for determining the three-dimensional arrangement of atoms in crystalline products formed from chemical reactions.

3.3. Comparative Reactivity

When compared to similar compounds, such as 2-methylpyridine or 4-iodobenzoyl chloride, this compound exhibits unique reactivity due to its dual functional groups:

CompoundKey FeaturesReactivity
This compoundContains both a pyridine ring and iodobenzoyl groupHigh due to electrophilic and nucleophilic sites
2-MethylpyridineOnly contains a methyl group on pyridineLimited reactivity without additional substituents
4-Iodobenzoyl chlorideLacks pyridine ringPrimarily reactive towards nucleophiles

Scientific Research Applications

Synthetic Chemistry

Building Block in Organic Synthesis

  • Reactivity : 4-(4-Iodobenzoyl)-2-methylpyridine serves as an essential building block in organic synthesis, particularly in coupling reactions such as Suzuki and Heck reactions. These reactions allow for the formation of complex molecules, facilitating advancements in synthetic methodologies .
  • Substitution Reactions : The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles, enabling further functionalization of the compound.

Table 1: Reaction Types Involving this compound

Reaction TypeDescription
SubstitutionReplacement of iodine with nucleophiles
Oxidation/ReductionAlteration of oxidation states of functional groups
Coupling ReactionsFormation of new carbon-carbon bonds through coupling

Biological Applications

Biological Pathways and Interactions

  • Mechanistic Studies : The compound is utilized to study biological pathways involving iodine-containing molecules. Its interactions with enzymes and proteins can provide insights into biochemical processes .
  • Cellular Effects : Research indicates that this compound influences cellular signaling pathways and gene expression, impacting various cellular functions.

Case Study: Enzyme Interaction
In studies examining the interaction of this compound with enzymes involved in pyrrole synthesis, it was found to facilitate reactions mediated by isocyanides using palladium catalysis. This highlights its potential as a reagent in biochemical applications.

Industrial Applications

Advanced Materials Production

  • Chemical Industry : The compound can be utilized in the production of specialty chemicals and materials, leveraging its unique reactivity. Its role as an intermediate in synthesizing advanced materials underscores its industrial significance .
  • Pharmaceutical Development : As a potential pharmaceutical intermediate, it is explored for its applications in drug development, particularly concerning anticancer therapies due to its structural properties .

Mechanism of Action

The mechanism of action of 4-(4-Iodobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Analog Compounds :

  • 4-(4-Fluorobenzoyl)-2-methylpyridine (from ): Synthesized via coupling of 5-bromo-2-methylpyridine with a fluorophenyl-piperidine derivative.
  • 2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines (from ): Chloro- and nitro-substituted derivatives with high melting points.
  • 2-Methylpyridine-MoCl5 complexes (from ): Metal coordination studies highlight the pyridine ring’s donor properties.

Table 1: Physicochemical Properties of Selected 2-Methylpyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Selectivity (Ratio)
4-(4-Iodobenzoyl)-2-methylpyridine C₁₃H₁₀INO 339.13 Not reported Not reported Not reported
4-(4-Fluorobenzoyl)-2-methylpyridine [8] C₁₃H₁₀FNO 223.22 Not reported 55 >10:1
2-Amino-4-(Cl/NO₂-substituted) [3] C₂₂H₁₅BrClN₃O₂ 545.74 287 81 N/A

Key Observations :

  • Chloro- and nitro-substituted analogs exhibit higher melting points (268–287°C), suggesting stronger intermolecular forces compared to simpler benzoyl derivatives .

Comparison of Yields :

  • Fluorobenzoyl analogs achieve moderate yields (~55%) with >10:1 selectivity .
  • Pyridine derivatives with bulkier substituents (e.g., dicyclopropylmethoxy) show higher yields (52–76%) .

MAO-B Inhibition () :

  • Fluorobenzyl-substituted pyridines (e.g., compound 4f) exhibit significant MAO-B inhibition.
  • 2-Methylpyridine-substituted analogs (e.g., 4g–4i) show reduced activity, attributed to increased polarity .

Implications for this compound :

  • The iodine atom’s bulkiness and polarizability may modulate binding affinity compared to fluoro or methyl groups.
  • Enhanced lipophilicity could improve blood-brain barrier penetration, but steric effects might offset this advantage .

Spectroscopic and Analytical Data

NMR and IR Trends :

  • 2-Methylpyridine derivatives : Distinct δH ~2.5 ppm for methyl protons in ¹H NMR .
  • Iodobenzoyl group : Expected downfield shifts in ¹³C NMR due to iodine’s electronegativity (cf. chloro analogs in ).
  • IR spectra for benzoyl-pyridines show C=O stretches ~1680 cm⁻¹ and C-I stretches ~500 cm⁻¹ .

Biological Activity

4-(4-Iodobenzoyl)-2-methylpyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies from recent research.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structural components. The presence of the iodobenzoyl group is critical as it influences the compound's interaction with biological targets. Research indicates that similar compounds with halogen substitutions exhibit enhanced binding affinity to various enzymes, such as carbonic anhydrases (CAs) and dihydroorotate dehydrogenase (DHODH) .

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against coxsackievirus B3. The mechanism involves the covalent linkage between the iodobenzoyl component and polyoxometalates, enhancing the inhibitory efficiency .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The anti-proliferative activity against various cancer cell lines suggests that modifications to the iodobenzoyl moiety can lead to significant improvements in therapeutic efficacy .

Enzyme Inhibition

Inhibition studies have revealed that this compound and its analogs can act as effective inhibitors of metalloenzymes like carbonic anhydrases. These enzymes play vital roles in physiological processes and are implicated in diseases such as glaucoma and cancer. The inhibition potency is often linked to the specific structural features of the compound, including the electron-withdrawing nature of the iodine atom .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antiviral Studies : A study identified that derivatives similar to this compound showed significant inhibition against coxsackievirus B3 with low cytotoxicity towards Hep-2 cell lines, indicating a favorable therapeutic index .
  • Cancer Research : Another investigation focused on the compound's ability to inhibit tubulin polymerization, demonstrating potential as an anticancer agent. The study reported IC50 values indicating effective concentrations for inhibiting cancer cell growth .
  • Enzyme Inhibition : A detailed analysis of enzyme inhibition revealed that compounds with similar structures exhibited nanomolar inhibitory action against various human carbonic anhydrase isoforms, suggesting their potential as therapeutic agents for managing diseases associated with these enzymes .

Data Table: Summary of Biological Activities

Activity Type Target IC50/Effect Reference
AntiviralCoxsackievirus B3Potent inhibition
AnticancerTubulin polymerizationSignificant anti-proliferative activity
Enzyme InhibitionCarbonic AnhydrasesNanomolar IC50 values

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Iodobenzoyl)-2-methylpyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-iodobenzoyl chloride with 2-methylpyridine derivatives. Key steps include:

  • Nucleophilic Substitution : React 2-methylpyridine with 4-iodobenzoyl chloride under anhydrous conditions (e.g., dichloromethane as solvent) with a base like NaOH to deprotonate the pyridine nitrogen, enhancing nucleophilicity .
  • Temperature Control : Maintain temperatures below 40°C to prevent decomposition of the iodobenzoyl group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Pre-activate 2-methylpyridine with trimethylsilyl chloride to improve coupling efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for the methyl group on pyridine (δ 2.5–2.7 ppm) and aromatic protons split into distinct patterns due to iodine's electron-withdrawing effect (δ 7.8–8.2 ppm) .
  • ¹³C NMR : Confirm the carbonyl carbon (C=O) at δ 165–170 ppm and iodine-induced deshielding of the benzoyl ring carbons .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify molecular ion peaks ([M+H]⁺) and monitor purity (>98%) .
  • IR Spectroscopy : Identify the carbonyl stretch (C=O) at 1680–1700 cm⁻¹ and C-I vibration at 550–600 cm⁻¹ .

Q. How does the electronic environment of the 2-methylpyridine moiety influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • The methyl group at the 2-position of pyridine induces steric hindrance, reducing accessibility to the nitrogen lone pair. This decreases nucleophilicity compared to unsubstituted pyridine .
  • Electronic Effects : The iodine atom on the benzoyl group withdraws electron density via resonance, polarizing the carbonyl group and enhancing electrophilicity at the benzoyl carbon. This facilitates nucleophilic attack by amines or thiols .
  • Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor reaction progress under varying pH (optimal pH 7–9 for amine coupling) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data regarding the coordination behavior of this compound in transition metal complexes?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in binding modes (e.g., monodentate vs. bidentate) by analyzing single-crystal structures of Ag or Pt complexes. For example, the pyridine nitrogen coordinates to Ag⁺ in Ag₁₃ nanoclusters, while the carbonyl oxygen may participate in secondary interactions .
  • ESI-MS : Detect metal-ligand stoichiometry (e.g., [Pt(Cl)(2-methylpyridine)]⁺ fragments bound to proteins) to confirm coordination preferences .
  • DFT Calculations : Model electron density maps to predict favorable binding sites and compare with experimental data .

Q. How can computational modeling be integrated with experimental data to predict the regioselectivity of this compound in multi-component reactions?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to simulate interactions between the compound and biomolecular targets (e.g., enzymes or DNA). Focus on the benzoyl group’s electrostatic potential for hydrogen bonding .
  • Reactivity Predictions : Apply Fukui indices to identify electrophilic centers (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Validation : Cross-check computational predictions with experimental regioselectivity outcomes in Ugi or Biginelli reactions .

Q. What novel catalytic applications have been explored using this compound as a ligand scaffold, and how do these compare to traditional pyridine-based ligands?

  • Methodological Answer :

  • Photoredox Catalysis : The iodine atom enhances intersystem crossing, making the compound a candidate for triplet-state photocatalysts. Compare efficiency with unsubstituted benzoylpyridines using luminescence quenching assays .
  • Asymmetric Catalysis : Coordinate the ligand to chiral Ru or Ir centers for enantioselective hydrogenation. Benchmark turnover numbers (TON) against BINAP-based systems .
  • Stability Testing : Assess ligand robustness under oxidative conditions (e.g., H₂O₂ exposure) via TGA and cyclic voltammetry .

Safety and Handling Considerations

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent iodobenzoyl group degradation .
  • Toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation from 2-methylpyridine byproducts .
  • Waste Disposal : Treat with activated charcoal to adsorb residual iodine before incineration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Iodobenzoyl)-2-methylpyridine
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4-(4-Iodobenzoyl)-2-methylpyridine

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